3-(3,3-Difluorocyclobutyl)benzoic acid
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Overview
Description
3-(3,3-Difluorocyclobutyl)benzoic acid is an organic compound with the molecular formula C11H10F2O2 It is characterized by the presence of a difluorocyclobutyl group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorocyclobutyl)benzoic acid typically involves the following steps:
Formation of Difluorocyclobutyl Intermediate: The difluorocyclobutyl group can be synthesized through the fluorination of cyclobutene derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with Benzoic Acid: The difluorocyclobutyl intermediate is then coupled with benzoic acid or its derivatives using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluorocyclobutyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: HNO3, Br2, FeCl3
Major Products Formed
Oxidation: Formation of difluorocyclobutyl ketones or carboxylic acids.
Reduction: Formation of difluorocyclobutyl alcohols.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
3-(3,3-Difluorocyclobutyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluorocyclobutyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,3-Difluorocyclobutyl)benzoate
- 3,3-Difluorocyclobutyl methanol
- 3,3-Difluorocyclobutyl acetic acid
Uniqueness
3-(3,3-Difluorocyclobutyl)benzoic acid stands out due to its unique combination of a difluorocyclobutyl group and a benzoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(3,3-difluorocyclobutyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-11(13)5-9(6-11)7-2-1-3-8(4-7)10(14)15/h1-4,9H,5-6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYOFQQNOWQELP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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